Péptido JB-1

Descripción general

Descripción

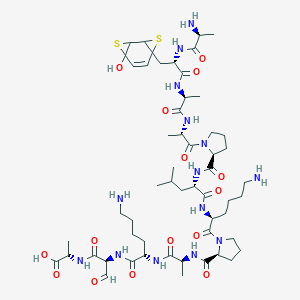

The JB-1 peptide is a bioactive peptide that has been studied for its potential therapeutic applications . It is a peptide analog of IGF-I .

Synthesis Analysis

Peptides like JB-1 are typically produced by the cellular ribosomal machinery or by non-ribosomal enzymes . They can be arranged as linear chains or cycles, and include post-translational modifications, unusual amino acids, and stabilizing motifs . The synthesis of peptides involves a multi-step process, including pharmacophore analysis, chemical synthesis, molecule library preparation, and screening .Chemical Reactions Analysis

Peptides are biopolymers, typically consisting of 2–50 amino acids . They are arranged as linear chains or cycles, and include post-translational modifications, unusual amino acids, and stabilizing motifs . Their structure and molecular size render them a unique chemical space, between small molecules and larger proteins .Aplicaciones Científicas De Investigación

- El análogo de péptido IGF-I JB-1 ha demostrado la capacidad de inhibir la autofosforilación del receptor IGF-I por el propio IGF-I. Esta inhibición afecta a las vías de señalización celular y puede tener implicaciones para el crecimiento celular anormal .

- JB-1 se ha investigado por sus efectos en varios tipos de células, incluidas las células de carcinoma de próstata y las células transformadas por SV40. Muestra promesa como un posible tratamiento para la proliferación celular anormal, lo que lo hace relevante en la investigación del cáncer .

- Las micromatrices de péptidos, incluido JB-1, se han utilizado para el diagnóstico médico serológico. Si bien JB-1 específicamente no se ha destacado en este contexto, las micromatrices de péptidos juegan un papel crucial en la detección de autoanticuerpos y enfermedades infecciosas, incluida la COVID-19 .

- En un estudio, se evaluó la ingestión continua de Lacticaseibacillus rhamnosus JB-1 (bacteria JB-1) por su impacto en los metabolitos cerebrales y el comportamiento durante el estrés crónico. La espectroscopia de resonancia magnética (MRS) reveló cambios en los niveles de metabolitos, lo que sugiere posibles efectos neuroprotectores .

- El impacto de JB-1 en la salud cerebral se extiende más allá de la respuesta al estrés. Los investigadores han explorado sus posibles propiedades neuroprotectoras y efectos en la función cognitiva. Se necesitan más investigaciones para comprender completamente sus mecanismos .

- Dada la naturaleza probiótica de JB-1, puede influir en el eje intestino-cerebro. La investigación ha relacionado la microbiota intestinal con la salud mental, y los efectos de JB-1 en la salud intestinal podrían afectar indirectamente la función cerebral y el bienestar emocional .

Inhibición de la autofosforilación del receptor IGF-I

Propiedades anticancerígenas

Autoinmunidad y enfermedades infecciosas

Metabolitos cerebrales y respuesta al estrés

Neuroprotección y función cognitiva

Eje intestino-cerebro y salud mental

Mecanismo De Acción

Target of Action

The primary target of the JB-1 peptide, an IGF-1 analog, is the Insulin-like Growth Factor 1 (IGF-1) receptor . This receptor plays a crucial role in cell growth and development. The JB-1 peptide inhibits the autophosphorylation of the IGF-1 receptor, thereby modulating its activity .

Mode of Action

The JB-1 peptide interacts with the IGF-1 receptor, inhibiting its autophosphorylation . This interaction disrupts the normal signaling pathway of the receptor, leading to changes in cell growth and development. Furthermore, the JB-1 peptide is found in the membrane vesicles (MV) of Lacticaseibacillus rhamnosus JB-1, which are endocytosed by intestinal epithelial cells . These MV contain lipoteichoic acid (LTA) that activates Toll-like receptor 2 (TLR2) and induces immunoregulatory interleukin-10 expression by dendritic cells .

Biochemical Pathways

The JB-1 peptide affects the IGF-1 receptor signaling pathway, which is involved in various cellular processes including cell growth, development, and metabolism . By inhibiting the autophosphorylation of the IGF-1 receptor, the JB-1 peptide disrupts this pathway, leading to altered cell growth and development . Additionally, the activation of TLR2 by LTA in the MV of Lacticaseibacillus rhamnosus JB-1 influences the immune response, inducing the expression of interleukin-10 by dendritic cells .

Pharmacokinetics

Peptides generally have complex pharmacokinetic profiles due to their size and structural characteristics They can be rapidly degraded by proteases, potentially limiting their bioavailability

Result of Action

The interaction of the JB-1 peptide with the IGF-1 receptor results in the inhibition of cell growth and development . This can potentially be used to treat conditions characterized by abnormal cell growth. Additionally, the activation of TLR2 by LTA in the MV of Lacticaseibacillus rhamnosus JB-1 leads to the induction of interleukin-10 expression by dendritic cells, influencing the immune response . This suggests that the JB-1 peptide may have immunomodulatory effects.

Action Environment

The action of the JB-1 peptide can be influenced by various environmental factors. For instance, the stability and efficacy of the peptide can be affected by factors such as temperature, pH, and the presence of proteases. Additionally, the endocytosis of the MV of Lacticaseibacillus rhamnosus JB-1 by intestinal epithelial cells suggests that the intestinal environment can influence the action of the JB-1 peptide

Análisis Bioquímico

Biochemical Properties

The JB-1 peptide interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the binding of IGF-1 to its receptor , indicating a significant interaction with this protein. The nature of these interactions is primarily inhibitory, affecting the biochemical reactions involving IGF-1 .

Cellular Effects

The JB-1 peptide has significant effects on various types of cells and cellular processes. For instance, it has been found that the peptide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The JB-1 peptide exerts its effects at the molecular level through several mechanisms. It inhibits the binding of IGF-1 to its receptor, which can lead to changes in gene expression and cellular metabolism

Temporal Effects in Laboratory Settings

It has been observed that the peptide can elicit rapid frequency facilitation in vagal afferents within minutes of application

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDBKYUARDUIEM-KTQAENQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C=O)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N14O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1249.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147819-32-7 | |

| Record name | H 1356 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147819327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

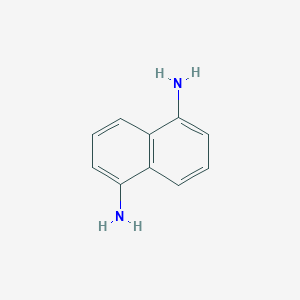

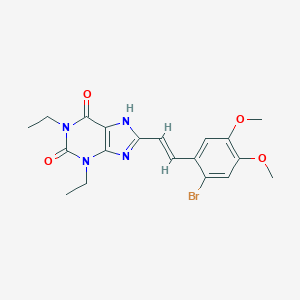

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)